molecular formula C16H14N2O2 B11854369 4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)- CAS No. 723744-08-9

4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)-

Cat. No.: B11854369
CAS No.: 723744-08-9
M. Wt: 266.29 g/mol
InChI Key: ROUAKHHVVLFGQO-UHFFFAOYSA-N
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Description

2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group at the second position and a p-tolyl group at the third position on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and p-toluidine.

    Cyclization: The anthranilic acid reacts with p-toluidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Methoxylation: The resulting quinazolinone is then subjected to methoxylation using methanol and a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinazolin-4(3H)-one: Lacks the p-tolyl group, making it less hydrophobic.

    3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the methoxy group, affecting its reactivity and solubility.

    2-Methoxy-3-phenylquinazolin-4(3H)-one: Has a phenyl group instead of a p-tolyl group, altering its steric and electronic properties.

Uniqueness

2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the methoxy and p-tolyl groups, which confer specific chemical and biological properties. These functional groups influence its solubility, reactivity, and potential therapeutic effects, making it a valuable compound for research and development.

Properties

CAS No.

723744-08-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-methoxy-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20-2/h3-10H,1-2H3

InChI Key

ROUAKHHVVLFGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2OC

Origin of Product

United States

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